

Application of 3,5-Dimethoxybenzonitrile in the Synthesis of Strobilurin Fungicide Analogs

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Compound of Interest

Compound Name: **3,5-Dimethoxybenzonitrile**

Cat. No.: **B100136**

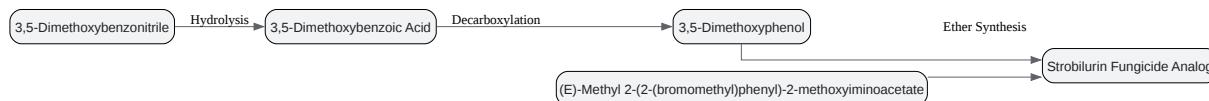
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Introduction

3,5-Dimethoxybenzonitrile is a versatile chemical intermediate utilized in the synthesis of a variety of organic molecules, including those with applications in the agrochemical sector. Its chemical structure, featuring a benzonitrile core with two methoxy groups, allows for its conversion into various functionalized building blocks. This document provides detailed application notes and experimental protocols for the use of **3,5-Dimethoxybenzonitrile** as a starting material in the synthesis of a potential strobilurin-class fungicide analog. Strobilurin fungicides are a significant class of agricultural chemicals that act by inhibiting mitochondrial respiration in fungi, thereby preventing their growth and proliferation.

Synthetic Strategy Overview

The overall synthetic strategy involves a multi-step process, beginning with the conversion of **3,5-Dimethoxybenzonitrile** to the key intermediate, 3,5-Dimethoxyphenol. This phenol derivative is then coupled with a suitable backbone to furnish the final strobilurin analog.



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Figure 1: Overall synthetic workflow from **3,5-Dimethoxybenzonitrile** to a strobilurin fungicide analog.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethoxybenzoic Acid from 3,5-Dimethoxybenzonitrile (Hydrolysis)

This protocol describes the hydrolysis of the nitrile group of **3,5-Dimethoxybenzonitrile** to a carboxylic acid.

Materials:

- **3,5-Dimethoxybenzonitrile**
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Ethanol
- Water
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve **3,5-Dimethoxybenzonitrile** (1 equivalent) in ethanol.
- Add an aqueous solution of sodium hydroxide (2-3 equivalents).
- Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Dilute the residue with water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
- The precipitated 3,5-Dimethoxybenzoic acid is collected by filtration, washed with cold water, and dried.

Protocol 2: Synthesis of 3,5-Dimethoxyphenol from 3,5-Dimethoxybenzoic Acid (Decarboxylation)

This protocol outlines the decarboxylation of 3,5-Dimethoxybenzoic acid to yield 3,5-Dimethoxyphenol.

Materials:

- 3,5-Dimethoxybenzoic Acid
- Copper catalyst (e.g., copper(I) oxide)
- High-boiling point solvent (e.g., quinoline)
- Sand bath or high-temperature heating mantle
- Distillation apparatus

Procedure:

- Combine 3,5-Dimethoxybenzoic Acid (1 equivalent) and a catalytic amount of copper(I) oxide in a flask equipped for distillation.
- Add a high-boiling point solvent such as quinoline.
- Heat the mixture to a temperature sufficient to induce decarboxylation (typically 200-250 °C).
- The product, 3,5-Dimethoxyphenol, can be distilled directly from the reaction mixture under reduced pressure.

- Alternatively, after cooling, the reaction mixture can be diluted with an organic solvent, washed with acid to remove the quinoline, and the organic layer concentrated to yield the crude product, which can be further purified by chromatography or distillation.

Protocol 3: Synthesis of a Strobilurin Fungicide Analog from 3,5-Dimethoxyphenol

This protocol details the synthesis of a strobilurin analog via Williamson ether synthesis.

Materials:

- 3,5-Dimethoxyphenol
- (E)-Methyl 2-(2-(bromomethyl)phenyl)-2-methoxyiminoacetate
- Potassium carbonate (K_2CO_3)
- Dry N,N-Dimethylformamide (DMF)
- Round-bottom flask
- Magnetic stirrer
- Standard laboratory glassware for workup and purification

Procedure:

- To a solution of 3,5-Dimethoxyphenol (1.1 equivalents) in dry DMF, add potassium carbonate (1.2 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of (E)-Methyl 2-(2-(bromomethyl)phenyl)-2-methoxyiminoacetate (1 equivalent) in dry DMF dropwise.
- Stir the reaction mixture at 60-80 °C for 4-6 hours, monitoring by TLC.
- After completion, cool the reaction to room temperature and pour it into ice-water.

- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the final strobilurin analog.

Data Presentation

The following tables summarize the expected yields for the synthetic steps and the potential antifungal activity of the target strobilurin analog, based on data from similar compounds.

Table 1: Synthetic Reaction Yields

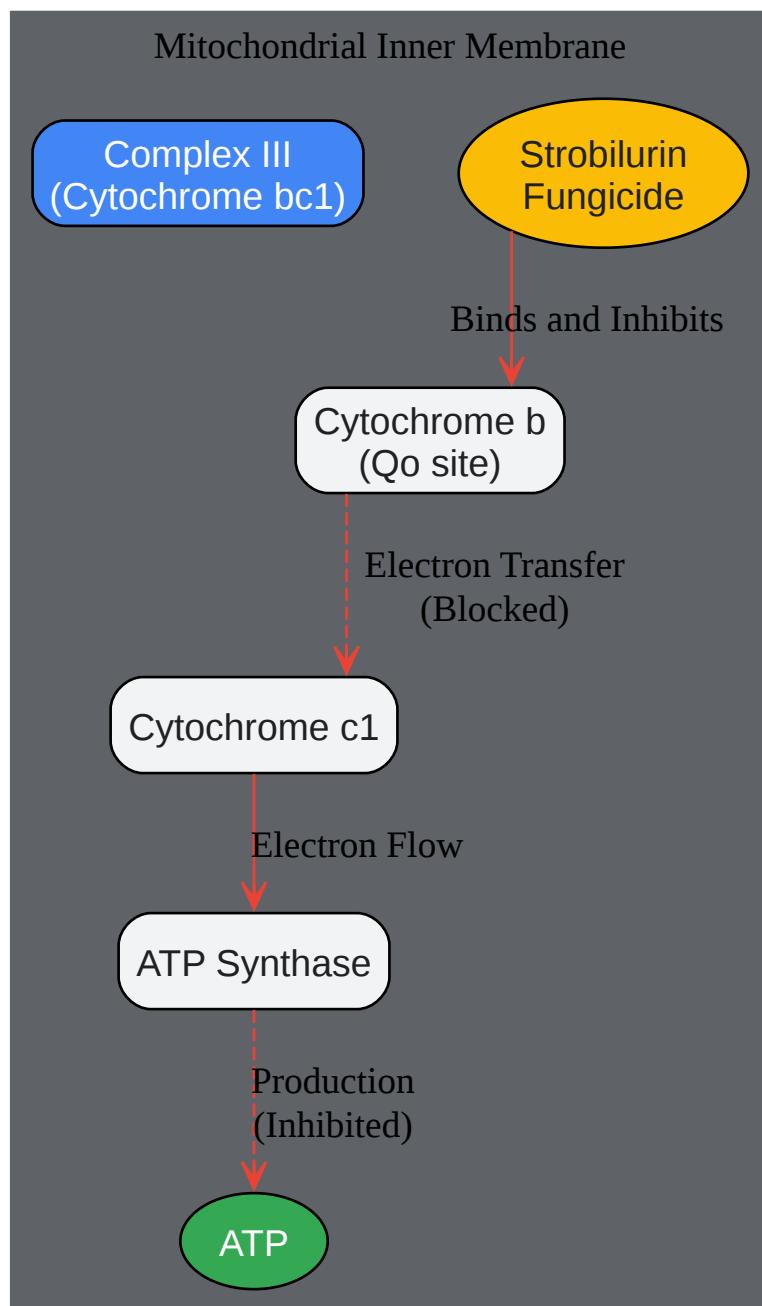
Step	Product	Starting Material	Expected Yield (%)
1. Hydrolysis	3,5-Dimethoxybenzoic Acid	3,5-Dimethoxybenzonitrile	85-95
2. Decarboxylation	3,5-Dimethoxyphenol	3,5-Dimethoxybenzoic Acid	70-80
3. Ether Synthesis	Strobilurin Fungicide Analog	3,5-Dimethoxyphenol	60-75

Table 2: Antifungal Activity of Strobilurin Analogs

Fungal Species	EC ₅₀ (µg/mL) of a Representative Strobilurin Analog
Rhizoctonia solani	5-15
Botrytis cinerea	10-25
Pyricularia oryzae	1-10
Erysiphe graminis	0.5-5

Mechanism of Action: Inhibition of Mitochondrial Respiration

Strobilurin fungicides exert their antifungal effect by inhibiting the mitochondrial respiratory chain at the Quinone outside (Qo) site of the cytochrome bc₁ complex (Complex III).[1][2] This inhibition blocks the transfer of electrons between cytochrome b and cytochrome c₁, which is a critical step in the production of ATP.[3][4] The disruption of the electron transport chain leads to a cessation of cellular energy production, ultimately resulting in the death of the fungal cell.[5]



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Figure 2: Mechanism of action of strobilurin fungicides, illustrating the inhibition of the electron transport chain at Complex III of the mitochondrial inner membrane.

Conclusion

3,5-Dimethoxybenzonitrile serves as a viable starting material for the synthesis of novel strobilurin fungicide analogs. The described multi-step synthesis, involving hydrolysis, decarboxylation, and etherification, provides a clear pathway to these potent agrochemicals. The resulting compounds are expected to exhibit significant antifungal activity through the well-established mechanism of mitochondrial respiration inhibition. Further optimization of the reaction conditions and biological evaluation of the synthesized compounds are warranted to fully explore their potential as effective crop protection agents.

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